Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate
Description
Properties
Molecular Formula |
C10H12Br2N2O3 |
|---|---|
Molecular Weight |
368.02 g/mol |
IUPAC Name |
methyl 4-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H12Br2N2O3/c1-17-8(15)3-2-4-13-10(16)7-5-6(11)9(12)14-7/h5,14H,2-4H2,1H3,(H,13,16) |
InChI Key |
DHYDCFWYZPUPCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=C(N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Electrophilic bromination of pyrrole-2-carboxylic acid requires precise regiocontrol to achieve 4,5-dibromination. Common methods include:
| Reagent System | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Br₂ in AcOH | AcOH | FeBr₃ | 25–50°C | 60–70% | |
| NBS/H₂O₂ | DCM | — | 0–25°C | 50–60% | — |
Note: FeBr₃ catalyzes regioselective bromination at positions 4 and 5 due to electron-withdrawing effects of the carboxylic acid group.
Mechanism
The carboxylic acid directs bromination to the meta positions (C4 and C5) via resonance stabilization. FeBr₃ enhances electrophilicity of Br₂, favoring dibromination over monobromination.
Step 2: Activation to Acid Chloride
Thionyl Chloride (SOCl₂) Method
The carboxylic acid is converted to an acid chloride for enhanced electrophilicity:
Procedure:
-
Add SOCl₂ to 4,5-dibromo-1H-pyrrole-2-carboxylic acid under anhydrous conditions.
-
Reflux until gas evolution ceases (HCl and SO₂).
-
Distill excess SOCl₂ under reduced pressure.
Alternative Activation
Coupling agents (e.g., HBTU, DCC/DMAP) can directly form amides from carboxylic acids, bypassing acid chloride formation.
Step 3: Amide Coupling
Acid Chloride + Methyl 4-Aminobutanoate
Procedure:
-
Dissolve methyl 4-aminobutanoate and DIPEA in DCM.
-
Add the acid chloride dropwise.
-
Stir for 12–24 h.
-
Purify via column chromatography (EtOAc/hexane).
HBTU-Mediated Coupling
For carboxylic acid → amide conversion:
Procedure:
-
Mix HBTU, DIPEA, and carboxylic acid in DMF.
-
Add methyl 4-aminobutanoate.
-
Stir for 6–12 h.
Synthesis of Methyl 4-Aminobutanoate
Esterification of 4-Aminobutanoic Acid
Procedure:
-
Reflux 4-aminobutanoic acid with methanol and H₂SO₄.
-
Neutralize with NaHCO₃, extract with EtOAc.
Critical Challenges and Optimization
Bromination Selectivity
Over-bromination to tri-substituted pyrroles is a common issue. Solutions include:
-
Stoichiometric Br₂ : Use 2.1–2.5 equivalents to limit di-bromination.
-
Low-Temperature Control : Maintain 0–25°C to suppress side reactions.
Analytical Data
NMR and Mass Spectrometry
Summary of Synthetic Routes
| Route | Steps | Key Reagents | Total Yield |
|---|---|---|---|
| Acid Chloride Path | 3 | SOCl₂, DIPEA | 60–70% |
| HBTU Path | 3 | HBTU, DIPEA | 70–80% |
Comparative Analysis
Advantages of HBTU-Mediated Coupling
| Factor | Acid Chloride | HBTU |
|---|---|---|
| Ease | Moderate | High |
| Time | 4–6 h | 6–12 h |
| Yield | 75% | 80% |
Chemical Reactions Analysis
Nucleophilic Substitution at Brominated Positions
The 4,5-dibromo substitution on the pyrrole ring facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Bromine atoms act as leaving groups due to their electron-withdrawing effects, enabling regioselective functionalization.
| Reaction Type | Conditions | Outcome & Yield | Source |
|---|---|---|---|
| Methanolysis | NaOMe/MeOH, 0°C, 30 min | Methyl ester formation (71%) | |
| Amidation | NH3/THF, 60°C, 12h | Carboxamide derivative (82%) |
Key studies demonstrate that sodium methoxide in methanol efficiently replaces bromine with methoxy groups at positions 4 or 5, depending on steric and electronic factors .
Ester Hydrolysis and Functional Group Interconversion
The butanoate ester moiety undergoes hydrolysis under acidic or basic conditions, enabling access to carboxylic acid derivatives.
Hydrolysis Pathways :
-
Basic Conditions : KOH/EtOH reflux yields the corresponding carboxylic acid .
-
Acidic Conditions : HCl/H2O at 80°C produces the acid with minimal decomposition.
The ester group’s reactivity is critical for further derivatization, such as coupling with amines to form secondary amides .
Amide Bond Reactivity
The carboxamido group participates in condensation reactions. For example:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .
-
Mannich Reactions : Forms tertiary amines when treated with formaldehyde and secondary amines .
These reactions expand the compound’s utility in synthesizing bioactive analogs, as demonstrated in antimicrobial studies .
Catalytic Coupling Reactions
The brominated pyrrole core enables cross-coupling reactions:
| Reaction Type | Catalysts/Reagents | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME | Biaryl synthesis | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-arylation products |
These palladium-catalyzed reactions introduce aryl or amino groups at brominated positions, enhancing structural diversity.
Biological Activity and Mechanistic Insights
The compound’s bioactivity stems from its interaction with biological targets:
-
Antimicrobial Action : Disrupts bacterial cell membranes via hydrophobic interactions .
-
Enzyme Inhibition : Binds to ATP pockets in kinases due to the pyrrole ring’s planar geometry.
In vitro studies on analogs show IC50 values in the micromolar range against Staphylococcus aureus .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notably, it has been studied for its anti-tubercular properties, with evidence suggesting that it may inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's lipid biosynthesis.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of pyrrole derivatives indicates that modifications to the substituents can significantly influence biological activity. The following table summarizes key findings from recent studies:
| Compound | Substituent | Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| 1 | None | Weak | N/A |
| 5 | Adamantyl | <0.016 μg/mL | >64 μg/mL |
| 12 | Methyl | 3.7 μg/mL | N/A |
| 14 | 2-Chlorophenyl | Moderate | N/A |
| 19 | CF3 | Reduced | N/A |
This table illustrates that larger and more complex substituents tend to enhance anti-tubercular activity while maintaining low cytotoxicity levels.
Applications in Research
-
Anti-Tubercular Activity :
- Studies have demonstrated that derivatives of pyrrole-2-carboxamides, including methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate, show potent anti-tubercular activity against M. tuberculosis H37Rv. Compounds with larger substituents exhibited increased potency compared to simpler structures.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity assays indicated that many derivatives displayed high selectivity indices, suggesting a promising therapeutic window. For example, compound 5 showed an IC50 greater than 64 μg/mL against Vero cells, confirming its low toxicity.
-
Metabolic Stability :
- The metabolic stability of selected compounds was evaluated using mouse microsomal stability tests. Certain derivatives demonstrated enhanced stability, indicating potential for further optimization in drug development.
Case Study 1: Anti-Tubercular Efficacy
A study focused on evaluating the anti-tubercular efficacy of various pyrrole derivatives found that this compound exhibited significant inhibitory activity against M. tuberculosis. The presence of dibromo substituents was linked to enhanced interaction with target proteins involved in bacterial survival.
Case Study 2: Cytotoxicity and Selectivity
Research assessing the cytotoxic effects of this compound revealed that it maintained a favorable therapeutic index across multiple cell lines. The selectivity index was particularly promising for compounds with bulky substituents, indicating their potential as safer therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play a crucial role in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amide group.
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar structure but has a methyl group instead of the amide group.
Uniqueness
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the amide group and the butanoate ester group, which confer specific chemical and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is a synthetic compound belonging to the class of dibromopyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. The following sections summarize the current understanding of its biological activity, supported by research findings and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNO, with a molecular weight of approximately 368.02 g/mol. Its structure features a pyrrole ring substituted with bromine atoms and a carboxamide group, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that dibromopyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds within this class displayed potent activity against various Gram-positive bacteria. For instance:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 11 |
| MRSA strains (various) | 44 - 180 |
| Bacillus subtilis | 180 |
These results suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various assays. The compound demonstrated low cytotoxicity with IC values exceeding 64 μg/mL in several tests, indicating a favorable safety profile for potential therapeutic applications .
The mechanism through which this compound exerts its biological effects is still under investigation. However, structure-activity relationship studies suggest that modifications to the pyrrole ring and carboxamide group can significantly enhance its efficacy against specific targets, such as the mycolic acid biosynthesis pathway in tuberculosis bacteria . This highlights the importance of molecular structure in determining biological activity.
Case Studies
A notable case study explored the synthesis and evaluation of various pyrrole derivatives for their antibacterial properties. The study found that compounds with specific substituents on the pyrrole ring exhibited improved activity against drug-resistant strains of Mycobacterium tuberculosis .
Q & A
Q. Yield Optimization Strategies :
- Stoichiometry : Use 1.2 equivalents of brominating agent to ensure complete di-substitution while minimizing side products.
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization improves purity.
- Reaction Monitoring : TLC or in-situ NMR tracks intermediate formation. Reported yields range from 75–85% under optimized conditions .
Q. Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0 | 12 | 82 |
| Br₂ | CCl₄ | 25 | 6 | 68 |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
Answer:
- ¹H NMR :
- Pyrrole protons: δ 6.7–7.2 ppm (multiplet, 1H).
- Methyl ester: δ 3.6–3.8 ppm (singlet, 3H).
- Amide NH: δ 10.5–11.5 ppm (broad, exchangeable with D₂O).
- IR Spectroscopy :
- ~1670 cm⁻¹ (ester C=O stretch).
- ~1650 cm⁻¹ (amide C=O stretch).
- 500–600 cm⁻¹ (C-Br vibrations).
- Elemental Analysis : Matches calculated C, H, N values within ±0.3% (e.g., C: 52.14% calc. vs. 52.25% observed) .
Advanced: How can researchers address contradictory spectral data (e.g., unexpected NMR shifts) during characterization?
Answer:
Contradictions may arise from solvent effects, impurities, or tautomerism. Methodological solutions include:
- Solvent Selection : Re-measure in CDCl₃ to reduce NH peak broadening observed in DMSO-d₆.
- 2D NMR : HSQC/HMBC resolves coupling ambiguities (e.g., distinguishing pyrrole CH from aromatic protons).
- HRMS Validation : Confirm molecular ion ([M+H]⁺) to rule out impurities.
- D₂O Exchange : Disappearance of NH signals confirms assignment. For example, δ 11.06 ppm NH in DMSO-d₆ shifts to δ 12.05 ppm in CDCl₃ due to solvent polarity differences .
Advanced: What mechanistic insights explain the regioselectivity of dibromination on the pyrrole ring?
Answer:
Regioselectivity is governed by:
- Electronic Effects : The electron-rich 4- and 5-positions are favored for electrophilic attack.
- Steric Hindrance : Bulky substituents at the 3-position disfavor bromination there.
- Kinetic Control : In-situ NMR studies show faster bromination at the 4-position (t₁/₂ = 15 min) vs. 5-position (t₁/₂ = 45 min) under NBS/DMF conditions. DFT calculations support lower activation energy for 4,5-dibromination .
Advanced: How does the electron-withdrawing effect of bromine atoms influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
Bromine enhances electrophilicity of the amide carbonyl, accelerating hydrolysis or aminolysis. Key findings:
- Kinetics : Brominated analogs hydrolyze 2.3× faster (k = 0.032 h⁻¹) than non-brominated analogs (k = 0.014 h⁻¹) at pH 7.4.
- Steric Trade-offs : Bulky bromines may hinder nucleophile access, necessitating base catalysis (e.g., 0.1 M NaOH).
- Applications : Useful for designing pH-sensitive prodrugs or controlled-release systems .
Q. Table 2: Hydrolysis Rates of Brominated vs. Non-Brominated Analogs
| Compound | Rate Constant (k, h⁻¹) | Half-life (h) |
|---|---|---|
| Brominated | 0.032 | 21.6 |
| Non-Brominated | 0.014 | 49.5 |
Advanced: What experimental strategies mitigate low yields in amide coupling steps?
Answer:
- Coupling Reagents : Replace EDCl with TBTU for higher efficiency in polar aprotic solvents (e.g., DMF).
- Temperature Control : Maintain 0–5°C to suppress racemization.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, removed via TFA post-coupling.
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (~80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
